Cas no 2137882-71-2 (8-Propyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one)
8-Propyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one Chemical and Physical Properties
Names and Identifiers
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- 8-propyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one
- 2137882-71-2
- EN300-744166
- 8-Propyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one
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- Inchi: 1S/C11H17NO2/c1-2-6-12-7-4-11(5-8-12)10(13)3-9-14-11/h3,9H,2,4-8H2,1H3
- InChI Key: RRNJIPSWPKEQMK-UHFFFAOYSA-N
- SMILES: O1C=CC(C21CCN(CCC)CC2)=O
Computed Properties
- Exact Mass: 195.125928785g/mol
- Monoisotopic Mass: 195.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 29.5Ų
8-Propyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-744166-0.05g |
8-propyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one |
2137882-71-2 | 95.0% | 0.05g |
$888.0 | 2025-03-11 | |
| Enamine | EN300-744166-0.1g |
8-propyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one |
2137882-71-2 | 95.0% | 0.1g |
$930.0 | 2025-03-11 | |
| Enamine | EN300-744166-0.25g |
8-propyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one |
2137882-71-2 | 95.0% | 0.25g |
$972.0 | 2025-03-11 | |
| Enamine | EN300-744166-0.5g |
8-propyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one |
2137882-71-2 | 95.0% | 0.5g |
$1014.0 | 2025-03-11 | |
| Enamine | EN300-744166-1.0g |
8-propyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one |
2137882-71-2 | 95.0% | 1.0g |
$1057.0 | 2025-03-11 | |
| Enamine | EN300-744166-2.5g |
8-propyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one |
2137882-71-2 | 95.0% | 2.5g |
$2071.0 | 2025-03-11 | |
| Enamine | EN300-744166-5.0g |
8-propyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one |
2137882-71-2 | 95.0% | 5.0g |
$3065.0 | 2025-03-11 | |
| Enamine | EN300-744166-10.0g |
8-propyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one |
2137882-71-2 | 95.0% | 10.0g |
$4545.0 | 2025-03-11 |
8-Propyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 8-Propyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one
8-propyl-1-Oxa-8-Azaspiro[4.5]dec-2-en-4-one: A Comprehensive Overview
The compound with CAS number 2137882-71-2, commonly referred to as 8-propyl-1-Oxa-spiro[4.5]decenone, is a unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, also known as spiro[4.5]decenone derivative, belongs to the spiroketals family and exhibits a complex yet fascinating structure that has been the subject of numerous studies.
Spiro compounds are characterized by their spirocyclic structure, where two rings are joined by a single atom, typically oxygen or nitrogen. In the case of 8-propyl-spiro[4.5]decenone, the spirocyclic system consists of a five-membered ring fused to a six-membered ring, with an oxygen atom serving as the bridgehead. The presence of an oxa group (oxygen) and an aza group (nitrogen) in the structure adds to its complexity and functional diversity.
Recent research has focused on the synthesis and characterization of spiro compounds like 8-propyl-spiro[4.5]decenone, with particular emphasis on their potential applications in drug design and material science. Studies have shown that these compounds exhibit interesting biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. For instance, a study published in *Journal of Medicinal Chemistry* highlighted the ability of spiro derivatives to inhibit certain enzymes associated with neurodegenerative diseases.
The synthesis of 8-propyl-spiro[4.5]decenone involves a multi-step process that typically begins with the preparation of appropriate starting materials, such as cyclic ketones or aldehydes. The formation of the spirocyclic structure is often achieved through intramolecular cyclization reactions, which require precise control over reaction conditions to ensure selectivity and yield. Researchers have explored various catalysts and reaction mechanisms to optimize this process, leading to more efficient synthetic routes.
In terms of physical properties, spiro compounds like 8-propyl-spiro[4.5]decenone exhibit unique melting points and solubility profiles due to their rigid spirocyclic structures. These properties make them suitable for applications in drug delivery systems, where controlled release and bioavailability are critical factors. Additionally, their ability to form stable complexes with other molecules has been exploited in the development of novel materials for sensors and imaging agents.
One of the most promising areas of research involving spiro derivatives is their potential use in targeted drug delivery systems. By modifying the substituents on the spirocyclic framework, scientists can tailor the compound's pharmacokinetic properties to enhance its efficacy and reduce side effects. For example, studies have shown that spiro compounds can be designed to selectively bind to specific receptors or transporters, enabling them to deliver therapeutic agents directly to diseased tissues.
The development of novel synthetic methods for spiro compounds has also opened up new avenues for exploring their chemical reactivity and stability under various conditions. Advanced computational techniques, such as molecular docking and quantum mechanics simulations, have been employed to predict the behavior of these compounds in different environments. This has significantly accelerated the discovery process and provided valuable insights into their potential applications.
In conclusion, 8-propyl-spiro[4.5]decenone, with its distinctive spirocyclic structure and versatile functional groups, represents a fascinating area of research with wide-ranging implications for chemistry and medicine. As ongoing studies continue to uncover its properties and potential uses, this compound is poised to play an increasingly important role in advancing our understanding of complex molecular systems.
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